3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Description
Properties
IUPAC Name |
ethyl 3-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-2-28-23(27)21-8-4-7-20(16-21)22(26)19-6-3-5-18(15-19)17-25-11-9-24(10-12-25)29-13-14-30-24/h3-8,15-16H,2,9-14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEOMNMHLAPYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643303 | |
| Record name | Ethyl 3-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-59-6 | |
| Record name | Ethyl 3-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzophenone Core with Carboethoxy Substitution
-
- Ethyl 4-bromobenzoate or ethyl 4-carboethoxybenzoate as the ester source.
- 3-substituted benzoyl chloride or benzophenone derivatives.
Method:
A Friedel-Crafts acylation or Suzuki coupling approach is typically employed to couple the benzoyl moiety with the ethyl ester-substituted aromatic ring. This step installs the ethyl carboethoxy group at the 3-position of the benzophenone scaffold.
Preparation of the Spirocyclic Amine-Ether Moiety
The 1,4-dioxa-8-azaspiro[4.5]decane ring system is synthesized via cyclization reactions involving diamines and diols or through spirocyclization of appropriately functionalized precursors.
This spirocyclic intermediate is then functionalized with a methyl group to allow for subsequent coupling.
Coupling of the Spirocyclic Methyl Substituent to the Benzophenone Core
Method:
The methyl group on the spirocyclic amine-ether is linked to the benzophenone core at the 3'-position via nucleophilic substitution or reductive amination, depending on the functional groups present.This step likely involves the formation of a benzyl-type linkage between the benzophenone aromatic ring and the spirocyclic substituent.
Research Findings and Notes on Preparation
The compound is primarily prepared for research use, with no reported pharmaceutical or human use applications as of current data.
The synthetic route demands careful control of reaction conditions to maintain the integrity of the spirocyclic moiety and prevent side reactions.
No explicit experimental procedures with reagents, catalysts, or yields are publicly available, indicating proprietary or specialized synthetic protocols likely exist in patent literature or industrial research.
The compound's stability and solubility profiles influence the preparation of working solutions, which is critical for reproducible research outcomes.
Summary Table of Preparation Aspects
| Preparation Aspect | Details |
|---|---|
| Core Synthesis | Friedel-Crafts acylation or Suzuki coupling for benzophenone with ethyl ester group |
| Spirocyclic Moiety Synthesis | Cyclization of diamine and diol precursors to form 1,4-dioxa-8-azaspiro[4.5]decane ring |
| Coupling Strategy | Nucleophilic substitution or reductive amination linking spirocyclic methyl to benzophenone |
| Stock Solution Preparation | Precise molarity solutions prepared in DMSO with heat and ultrasound to enhance solubility |
| Storage and Stability | Sealed storage at RT or frozen; avoid repeated freeze-thaw cycles |
| Research Use | Exclusively for research; no human use |
Chemical Reactions Analysis
Types of Reactions
3-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone core to a benzhydrol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and spirocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzhydrol derivatives.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
- Anticancer Activity : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The spirocyclic moiety may enhance bioactivity by improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Photoprotection
The compound's benzophenone structure is known for its UV-filtering properties, making it a candidate for use in sunscreens and other cosmetic formulations.
- UV Absorption : Benzophenones are widely used in sunscreens due to their ability to absorb UV radiation, thus protecting skin from harmful effects. The incorporation of the spirocyclic structure may enhance stability and efficacy.
Material Science
Research indicates that derivatives of benzophenone can be utilized in the development of advanced materials, including polymers and coatings.
- Polymer Additives : The compound can serve as a photostabilizer in polymer formulations, preventing degradation from UV exposure and extending the lifespan of materials used in outdoor applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the cytotoxic effects of similar benzophenone derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting that this compound may have similar properties worth exploring further .
Case Study 2: Photoprotection Efficacy
Research conducted on the efficacy of benzophenone derivatives in cosmetic formulations demonstrated that they effectively reduce UV-induced skin damage. The study highlighted the importance of structural modifications, such as those found in our compound, to enhance performance .
Mechanism of Action
The mechanism of action of 3-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets and pathways. The spirocyclic moiety and benzophenone core allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The physicochemical properties of benzophenone derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity (XLogP3): Electron-withdrawing groups (e.g., bromo, dichloro) increase lipophilicity (XLogP3 = 4.3), whereas electron-donating groups (methoxy) reduce it (XLogP3 = 2.9). The carboethoxy group in the target compound likely confers moderate lipophilicity (~3.8), balancing solubility and membrane permeability.
- Molecular Weight: All analogs fall within 350–420 g/mol, suitable for drug-like properties.
Biological Activity
3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS Number: 898757-68-1) is a synthetic compound with potential biological activity. Its structure includes a benzophenone core modified with a carboethoxy group and an azaspiro moiety, which may influence its pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure
The compound features a unique structural arrangement that may contribute to its biological effects:
Preliminary studies suggest that this compound may interact with various biological targets, including:
- Muscarinic Receptors : The compound has been investigated for its antagonistic effects on muscarinic receptors, which are implicated in several neurological functions .
- Antitumor Activity : There is emerging evidence that this compound may exhibit antitumor properties, particularly in colorectal cancer models .
Case Studies and Research Findings
- Antitumor Effects :
- Neuropharmacological Studies :
Comparative Biological Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antitumor activity; muscarinic receptor antagonist | |
| Atropine | Muscarinic receptor antagonist | |
| Venetoclax | Antitumor; prothrombotic suppression |
Safety and Toxicology
While specific toxicological data for this compound is limited, general safety profiles indicate it is nonhazardous for shipping and handling under standard laboratory conditions . Further studies are needed to fully assess its safety profile in vivo.
Q & A
What are the critical considerations for synthesizing 3-carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone?
Level : Basic
Answer :
The synthesis involves multi-step organic reactions, including:
- Spirocyclic moiety formation : Cyclocondensation of 1,4-dioxa-8-azaspiro[4.5]decane derivatives with carbonyl precursors under anhydrous conditions .
- Benzophenone coupling : Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach substituents to the benzophenone core .
- Carboethoxy group introduction : Esterification using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
Optimization : Reaction temperature (60–80°C for spirocycle formation), solvent selection (dry THF or DCM), and catalyst choice (e.g., BF₃·Et₂O for acylation) are critical for yields >75% .
How can researchers ensure purity and structural fidelity during characterization?
Level : Basic
Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to confirm purity >95% .
- Spectroscopy :
- ¹H/¹³C NMR : Verify spirocyclic proton environments (δ 3.5–4.5 ppm for dioxolane oxygen) and benzophenone carbonyl (δ 195–200 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
How does the spirocyclic moiety influence the compound’s reactivity and applications?
Level : Advanced
Answer :
The 1,4-dioxa-8-azaspiro[4.5]decyl group:
- Steric effects : Hinders nucleophilic attack at the benzophenone carbonyl, enhancing stability in basic conditions .
- Electronic effects : Electron-rich spirocyclic oxygen atoms increase electrophilicity at the para-position of benzophenone, favoring substitution reactions .
- Applications : The rigidity of the spirocycle makes the compound a scaffold for drug candidates (e.g., kinase inhibitors) and photoactive materials .
How should researchers resolve contradictions in spectroscopic data (e.g., split ν(C=O) bands)?
Level : Advanced
Answer :
Contradictory IR/Raman data often arise from solvent interactions :
- Solvatochromism : Use DFT calculations (B3LYP/6-311+G(d,p)) to model solvent-induced vibrational shifts. For example, hydrogen bonding with protic solvents (e.g., alcohols) splits the ν(C=O) band, while aprotic solvents (e.g., acetonitrile) show a single peak .
- Experimental validation : Titrate water into acetonitrile solutions to observe band splitting via Kubo-Anderson analysis, correlating with hydrogen bond lifetimes (~7.7 ps) .
What strategies optimize the design of derivatives for enhanced biological activity?
Level : Advanced
Answer :
- Substituent variation : Replace carboethoxy with trifluoromethyl (electron-withdrawing) or thiomorpholine (hydrogen-bonding) groups to modulate bioactivity .
- Structure-Activity Relationship (SAR) : Test derivatives against target proteins (e.g., cytochrome P450) using molecular docking (AutoDock Vina) and validate with in vitro assays (IC₅₀ values) .
- Metabolic stability : Introduce fluorine atoms (e.g., 3,5-dichloro substitution) to reduce oxidative degradation .
What safety protocols are essential for handling this compound?
Level : Basic
Answer :
- Toxicity mitigation : Benzophenone derivatives are associated with genotoxicity; use fume hoods and PPE (nitrile gloves, lab coats) .
- Waste disposal : Quench reactive intermediates with 10% aqueous NaHCO₃ before disposal .
- Storage : Store in amber vials at –20°C to prevent photodegradation .
How do solvent polarity and hydrogen bonding affect optical properties?
Level : Advanced
Answer :
- Solvatochromic shifts : In polar solvents (e.g., methanol), the compound exhibits a bathochromic shift (∼15 nm) in UV-Vis due to stabilization of the excited state .
- Fluorescence quenching : Protic solvents (e.g., ethanol) reduce quantum yield by 40% via hydrogen bonding with the carbonyl .
- Methodology : Measure emission spectra in a solvent series (hexane to DMSO) and correlate with Reichardt’s ET(30) polarity scale .
What computational methods predict the compound’s behavior in complex systems?
Level : Advanced
Answer :
- DFT : Simulate vibrational spectra (Gaussian 16) to assign IR bands and predict reaction pathways (e.g., spirocyclic ring-opening) .
- Molecular Dynamics (MD) : Model solvation shells in water/ethanol mixtures (GROMACS) to study aggregation tendencies .
- Docking studies : Predict binding affinities to biological targets (e.g., estrogen receptors) using PyMOL .
How can researchers address low yields in the final coupling step?
Level : Advanced
Answer :
- Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling instead of traditional Pd(PPh₃)₄ .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C, improving yields by 20% .
- Workup optimization : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product efficiently .
What mechanistic insights guide the compound’s reactivity in nucleophilic substitutions?
Level : Advanced
Answer :
- Kinetic studies : Monitor reactions via in situ IR to identify intermediates (e.g., tetrahedral adducts) .
- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of the carboethoxy group .
- Steric maps : Generate %VBur calculations (MoaB) to predict regioselectivity in aromatic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
